molecular formula C6H6N2S B1529511 2-Cyano-4,5-dimethylthiazole CAS No. 1378802-88-0

2-Cyano-4,5-dimethylthiazole

Cat. No. B1529511
M. Wt: 138.19 g/mol
InChI Key: ZQCVWNPIDGVSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-4,5-dimethylthiazole (CDT) is a heterocyclic compound and a member of the thiazole family. It is a colorless solid that is soluble in water, alcohol, and other organic solvents. CDT is mainly used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. It is also used as an antioxidant in rubber and plastic materials. CDT has been studied extensively for its potential medical applications, as it has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties.

Scientific Research Applications

Cyclin-Dependent Kinase Inhibition

2-Cyano-4,5-dimethylthiazole derivatives have been identified as potent inhibitors of cyclin-dependent kinase-2 (CDK2), a crucial protein involved in cell cycle regulation. The synthesis and structure-activity relationships (SARs) of 2-anilino-4-(thiazol-5-yl)pyrimidine ATP-antagonistic CDK2 inhibitors highlight their potential in antiproliferative and proapoptotic effects consistent with cellular CDK2 and CDK9 inhibition, presenting a promising approach for cancer therapy (Wang et al., 2004).

Dynamin GTPase Inhibition

Focused library development around 2-cyano-3-(1-(3-(dimethylamino)propyl)-2-methyl-1H-indol-3-yl)-N-octylacrylamide confirmed the critical role of the tertiary dimethylamino-propyl moiety for inhibition of dynamin GTPase. This enzyme is essential for clathrin-mediated endocytosis, suggesting that modifications of the 2-cyano-4,5-dimethylthiazole backbone can lead to significant advances in understanding and potentially inhibiting this cellular process (Gordon et al., 2013).

Antimicrobial Agents

Thiazole derivatives, including those related to 2-cyano-4,5-dimethylthiazole, have been explored for their potential as antimicrobial agents. Novel thiazoles incorporating pyridine moieties showed promising in silico DNA gyrase inhibitory activity and were found to exhibit good antibacterial and antifungal activities, highlighting their potential in addressing drug-resistant microbial infections (Khidre & Radini, 2021).

properties

IUPAC Name

4,5-dimethyl-1,3-thiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-4-5(2)9-6(3-7)8-4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCVWNPIDGVSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4,5-dimethylthiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyano-4,5-dimethylthiazole
Reactant of Route 2
Reactant of Route 2
2-Cyano-4,5-dimethylthiazole
Reactant of Route 3
Reactant of Route 3
2-Cyano-4,5-dimethylthiazole
Reactant of Route 4
Reactant of Route 4
2-Cyano-4,5-dimethylthiazole
Reactant of Route 5
2-Cyano-4,5-dimethylthiazole
Reactant of Route 6
2-Cyano-4,5-dimethylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.